Home > Products > Building Blocks P6722 > 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile
3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile - 821009-89-6

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

Catalog Number: EVT-329619
CAS Number: 821009-89-6
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound “3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile” does not appear to be widely studied or described in the literature. It’s possible that it may not exist or it may be known under a different name .

5-(4-Hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide (Z-CM-I-1)

    Compound Description: Z-CM-I-1 is a hybrid compound designed by combining structural elements of curcumin and melatonin. It has shown significant neuroprotective effects in both cellular and animal models of Alzheimer's disease (AD). [, ] Z-CM-I-1 exhibits moderate inhibitory effects on amyloid-β oligomer (AβO) production, significant antioxidant properties, and improves synaptic function. [, ] Importantly, Z-CM-I-1 can cross the blood-brain barrier, making it a promising candidate for further development as a potential AD treatment. []

2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide (1)

    Compound Description: This compound is a potent and selective cyclooxygenase-2 (COX-2) inhibitor, exhibiting anti-inflammatory activity without the ulcerogenic effects associated with non-selective NSAIDs like its parent compound, indomethacin. [] Despite its therapeutic potential, compound 1 suffers from poor metabolic stability due to extensive cytochrome P450-mediated metabolism. []

3-Chloro-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dione

    Compound Description: This compound is noteworthy for being the first reported example of a 5-substituted indolyl squaryl chloride with a free indole nitrogen. []

4-Desoxy-4β-[(5-methoxy-1H-indol-3-yl)oxalylamino]podophyllotoxin methanol solvate

    Compound Description: This compound is a novel antitumor agent synthesized by coupling 4β-aminopodophyllotoxin with (5-methoxy-1H-indol-3-yl)glyoxyl chloride. [] Notably, it exhibits cytotoxicity against multidrug-resistant (MDR) cancer cell lines. []

N,N',N''-Tris[(5-methoxy-1H-indol-3-yl)ethyl]benzene-1,3,5-tricarboxamide

    Compound Description: This compound features a tripodal topology achieved by linking three 5-methoxytryptamine units to a benzene-1,3,5-tricarboxamide core. [] It holds potential for development as an artificial receptor. []

3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid (Les-6614)

    Compound Description: Les-6614 displays moderate antimicrobial and antitumor activity. [] It demonstrates anti-inflammatory and anti-allergic properties by reducing IgE levels and modulating the expression of inflammatory cytokines like IgA, IgM, IL-2, and TNF-α in sensitized guinea pigs. [] This compound interacts with lysosomal protective protein, thromboxane-A synthase, and PPARγ, suggesting its potential as a polypharmacological agent. []

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

    Compound Description: SSR149415 represents the first selective, non-peptide vasopressin V1b receptor antagonist. [] This compound exhibits nanomolar affinity for both animal and human V1b receptors, demonstrating minimal interaction with other vasopressin receptors and a wide array of other receptors, enzymes, and ion channels. [] In vivo studies confirm its ability to inhibit AVP-induced corticotropin release, highlighting its potential as a therapeutic agent for stress and anxiety disorders. []

3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003)

    Compound Description: EOS200271/PF-06840003 is a novel, potent, and selective indoleamine 2,3-dioxygenase (IDO-1) inhibitor. [] Unlike most IDO-1 inhibitors, EOS200271/PF-06840003 exhibits a novel binding mode by not interacting with the heme iron atom of IDO-1. [] This compound demonstrates favorable ADME properties, predicting a half-life of 16-19 h, and has emerged as a potential clinical candidate for cancer immunotherapy. []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

    Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. []

(2-Amino-3,4,5-trimethoxyphenyl)(6-methoxy-1H-indol-3-yl)methanone

    Compound Description: This compound is a novel Combretastatin A-4 (CA-4) analogue designed as a potential anticancer agent. [] It exhibits superior cytotoxic activity against MCF-7 and colon HT-29 cancer cell lines compared to CA-4. [] In vivo studies using a human tumor xenograft model demonstrate significant tumor growth inhibition and a favorable safety profile. []

(2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one

    Compound Description: This chalcone derivative has been investigated for its antimalarial activity through molecular docking studies against Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS). [] While exhibiting a lower binding affinity compared to the native ligand, it shows a similar interaction profile to a known antimalarial compound. []

4-{3-[5-Chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid (Efipladib)

    Compound Description: Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α). [] It demonstrates efficacy in various in vitro and in vivo models of prostaglandin and leukotriene-dependent inflammation. []

4-(1-Methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles

    Compound Description: This series of compounds was designed and synthesized for potential anticancer and anti-inflammatory activities. [] Some compounds within this series demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line. [] Molecular docking studies suggest their activity could be mediated through EGFR tyrosine kinase inhibition. [] Several compounds also exhibited notable anti-inflammatory properties. []

N-[2-(5-Methoxy-1H-indol-3-)Ethyl]heximide (MLT-5)

    Compound Description: This compound is a derivative of melatonin. []

5-(1H-Indol-3-yl)-2,1,3-benzotriazole derivatives

    Compound Description: This class of compounds includes 5-(1H-indol-3-yl)-2,1,3-benzothiadiazole (bS) and 5-(1H-indol-3-yl)-2,1,3-benzoxadiazole (bO), which are bioisosteric derivatives of 5-(1H-indol-3-yl)-2,1,3-benzotriazole. [] These derivatives were investigated for their potential as inhibitors in cancer research. []

Substituted Acetamides Bearing 2-[3-acetyl-(1H-indol-1-yl/5-methoxy-1H-indol-1-yl)] Motifs

    Compound Description: These compounds, designed as rivastigmine analogs, contain a substituted acetamide moiety linked to either a 1H-indol-1-yl or a 5-methoxy-1H-indol-1-yl group. [] They were evaluated for their acetylcholinesterase inhibitory activity and exhibited activity in the micromolar range. []

4H-oxepino[2,3,4,5-def]carbazoles

    Compound Description: This class of compounds is formed through a rhodium-catalyzed (4+2) cycloaddition followed by a tandem (4+2) and (5+2) cycloaddition of 3-(1H-indol-3-yl)-3-oxopropanenitriles with internal alkynes. [] These compounds exhibit intense fluorescence in the solid state, suggesting potential applications in materials science. []

2-Hydroxy-2,3-dihydrofurans

    Compound Description: This class of compounds is prepared via a base-promoted tandem cyclization reaction involving arylglyoxal monohydrates and 3-(1H-indol-3-yl)-3-oxopropanenitrile. []

4-(3-(5-Bromo-1H-indol-3-yl)-2-oxoindolin-3-yl)-3-phenylisoxazol-5(2H)-one

    Compound Description: This compound, containing a 5-bromo-1H-indol-3-yl moiety, has been characterized by X-ray crystallography. []

2-(1H-Indol-3-yl)quinazolin-4(3H)-one Derivatives

    Compound Description: This series of compounds was designed and synthesized to address the challenge of antibiotic resistance. [] Several compounds demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). [] Some derivatives also exhibited promising anti-proliferative activities against cancer cell lines. []

2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives

    Compound Description: This series of compounds was designed and synthesized to address the challenges of antibiotic resistance and biofilm formation by pathogens. [] Several compounds displayed potent activity against Staphylococcus aureus (including MRSA), Mycobacterium smegmatis, and Candida albicans. [] Some derivatives exhibited excellent antibiofilm activity, inhibiting both biofilm formation and killing cells within mature biofilms. []

3-Diethoxyphosphoryl-4-(1H-indol-3-yl)-3,4-dihydrocoumarins

    Compound Description: This class of compounds, containing a 1H-indol-3-yl group linked to a dihydrocoumarin scaffold, serves as a synthetic intermediate for preparing 3-methylene-4-(indol-3-yl)-3,4-dihydrocoumarins. []

2-(4-Methoxy-1H-indol-3-yl)acetonitrile

    Compound Description: This compound features a 4-methoxy-1H-indol-3-yl moiety and has been structurally characterized by X-ray crystallography. []

2’-Amino-6’-(1H-indol-3-yl)-1-methyl-2-oxospiro[indoline-3,4’-pyran]-3’,5’-dicarbonitrile

    Compound Description: This spirooxindole compound contains a 1H-indol-3-yl group and has been investigated for its thermal decomposition properties. []

1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives

    Compound Description: This series of compounds containing a 1H-indol-3-yl group was evaluated for their antimicrobial activity. []

5-[(1H-Indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones and their S-alkylated derivatives

    Compound Description: This series of compounds, containing a 1H-indol-3-yl moiety, was investigated for their protective effects against oxidative stress. [] Some derivatives were found to protect Friedreich's ataxia fibroblasts from glutathione depletion and increase the survival of Caenorhabditis elegans under oxidative stress. []

2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide (VPC-13789)

    Compound Description: VPC-13789 is a potent, selective, and orally bioavailable androgen receptor (AR) antagonist that targets the AR Binding Function-3 (BF3) site. [] It exhibits promising therapeutic potential for treating castration-resistant prostate cancer (CRPC) by suppressing AR-mediated transcription and tumor growth in preclinical models. []

(S)-Ethyl-2-(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate

    Compound Description: This compound, containing a 1H-indol-3-yl group, has been synthesized and structurally characterized by X-ray crystallography as a potential AHAS inhibitor. []

    Compound Description: This collection of heterocyclic compounds all share a common starting material: 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile. [] These compounds demonstrate the diverse range of heterocyclic scaffolds accessible from this common building block through various chemical transformations.

Synthesis Analysis

The synthesis of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile typically involves several key steps:

  1. Starting Material: The synthesis begins with 5-methoxyindole, which can be commercially obtained or synthesized from indole through methoxylation.
  2. Nitrile Introduction: The nitrile group is introduced via a reaction with a suitable nitrile source, such as acetonitrile, under basic conditions.
  3. Ketone Formation: The ketone group is formed through an oxidation reaction, often employing reagents like potassium permanganate or chromium trioxide.

In industrial settings, continuous flow processes may be utilized to enhance yield and purity, employing catalysts and optimized reaction conditions.

Molecular Structure Analysis

The molecular structure of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile can be described as follows:

  • Indole Ring: The core structure is an indole moiety, which consists of a fused benzene and pyrrole ring.
  • Methoxy Group: This functional group (-OCH₃) is attached to the 5-position of the indole ring.
  • Nitrile Group: The presence of the nitrile (-C≡N) contributes to the compound's reactivity.
  • Ketone Group: The oxo group (=O) indicates a carbonyl functionality.

The combination of these groups allows for diverse chemical modifications and biological activities, making it an essential compound in organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile can undergo various chemical reactions:

  1. Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position, allowing for further functionalization.

Common reagents and conditions for these reactions include:

  • Oxidation: Potassium permanganate, chromium trioxide.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Halogens, nitrating agents, sulfonating agents.
Mechanism of Action

The primary target of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

Mode of Action

The compound interacts with PPARγ, modulating its activity and influencing biochemical pathways related to lipid metabolism and glucose homeostasis. This interaction may lead to changes in gene expression that affect metabolic processes.

Pharmacokinetics

The pharmacokinetic properties significantly impact the bioavailability of this compound, determining how much of the administered dose reaches its target site in the body. The specific interactions with PPARγ dictate the molecular and cellular effects resulting from its action.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile include:

  • Molecular Formula: C₁₁H₁₃N₃O₂
  • Molecular Weight: Approximately 217.24 g/mol
  • Appearance: Typically appears as a solid crystalline substance.

These properties contribute to its stability and reactivity profile in various chemical environments.

Applications

The applications of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile are diverse:

  1. Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules due to its unique functional groups.
  2. Pharmaceutical Research: Its potential biological activities make it a candidate for drug development, particularly in targeting metabolic disorders through PPARγ modulation.
  3. Material Science: Can be utilized in developing new materials with specific properties due to its chemical reactivity .

Properties

CAS Number

821009-89-6

Product Name

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

IUPAC Name

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

InChI

InChI=1S/C12H10N2O2/c1-16-8-2-3-11-9(6-8)10(7-14-11)12(15)4-5-13/h2-3,6-7,14H,4H2,1H3

InChI Key

RLSUMXJQBPJXFH-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)CC#N

Synonyms

5-Methoxy-β-oxo-1H-indole-3-propanenitrile;

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.